Lewis A trisaccharide acts as a cellular recognition molecule on the surface of some cells. These sugar structures can bind to specific proteins called selectins, which are present on other cells or blood vessels. This binding interaction mediates cell adhesion and communication, influencing processes like inflammation, immune response, and even cancer metastasis [1, 2].
Researchers use Lewis A trisaccharide to study these selectin-mediated interactions. By adding the trisaccharide to cells or blocking its binding sites, scientists can investigate how these interactions affect cell behavior in various biological systems [3].
Lewis A trisaccharide expression has been linked to the development and progression of certain cancers. Studies suggest that increased levels of this sugar molecule on cancer cells can promote their adhesion to blood vessel walls, facilitating metastasis (spread) to other organs [1].
Researchers are investigating the potential of targeting Lewis A trisaccharide as a therapeutic approach for cancer. By developing drugs that block the interaction between Lewis A and selectins, scientists hope to prevent cancer cell adhesion and metastasis [2].